Cas no 878630-84-3 (tert-butyl (4S)-4-aminoazepane-1-carboxylate)

tert-butyl (4S)-4-aminoazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-tert-Butyl 4-aminoazepane-1-carboxylate
- tert-butyl (4S)-4-aminoazepane-1-carboxylate
- 1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate (ACI)
- tert-Butyl (S)-4-aminoazepane-1-carboxylate
- ZH0036
- SCHEMBL4171034
- AKOS022185897
- YCOKHOLOSGJEGL-VIFPVBQESA-N
- CS-0048513
- 878630-84-3
- (S)-tert-butyl4-aminoazepane-1-carboxylate
- MFCD16294632
- AS-38697
- (4S)-1-Boc-4-aminoazepane
- DTXSID90652759
-
- MDL: MFCD16294632
- インチ: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
- InChIKey: YCOKHOLOSGJEGL-VIFPVBQESA-N
- ほほえんだ: C(N1CCC[C@H](N)CC1)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 214.168127949g/mol
- どういたいしつりょう: 214.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl (4S)-4-aminoazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92599-500MG |
tert-butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 97% | 500MG |
¥ 2,290.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119153-1g |
tert-Butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 98% | 1g |
¥5696.00 | 2024-04-27 | |
abcr | AB447483-1 g |
(S)-tert-Butyl 4-aminoazepane-1-carboxylate; . |
878630-84-3 | 1g |
€927.00 | 2023-07-18 | ||
Chemenu | CM104936-1g |
tert-butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 97% | 1g |
$*** | 2023-03-31 | |
Alichem | A449042070-250mg |
(S)-tert-Butyl 4-aminoazepane-1-carboxylate |
878630-84-3 | 95% | 250mg |
$218.54 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S927710-100mg |
(S)-tert-Butyl 4-aminoazepane-1-carboxylate |
878630-84-3 | 98% | 100mg |
¥1,278.90 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S927710-1g |
(S)-tert-Butyl 4-aminoazepane-1-carboxylate |
878630-84-3 | 98% | 1g |
¥4,594.50 | 2022-08-31 | |
Chemenu | CM104936-1g |
tert-butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 97% | 1g |
$550 | 2021-06-10 | |
Chemenu | CM104936-5g |
tert-butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 97% | 5g |
$1650 | 2021-06-10 | |
eNovation Chemicals LLC | D585940-500MG |
tert-butyl (4S)-4-aminoazepane-1-carboxylate |
878630-84-3 | 97% | 500mg |
$430 | 2024-05-23 |
tert-butyl (4S)-4-aminoazepane-1-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
tert-butyl (4S)-4-aminoazepane-1-carboxylate Raw materials
tert-butyl (4S)-4-aminoazepane-1-carboxylate Preparation Products
tert-butyl (4S)-4-aminoazepane-1-carboxylate 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
tert-butyl (4S)-4-aminoazepane-1-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl (4S)-4-aminoazepane-1-carboxylate (CAS 878630-84-3) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl (4S)-4-aminoazepane-1-carboxylate (CAS 878630-84-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral building block, characterized by its azepane ring and tert-butyloxycarbonyl (Boc) protecting group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the development of protease inhibitors, GPCR modulators, and other therapeutic agents targeting neurological and metabolic disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-butyl (4S)-4-aminoazepane-1-carboxylate as a precursor for the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The study demonstrated that the stereochemistry of the azepane ring significantly influenced the binding affinity and selectivity of the resulting compounds. Molecular docking simulations revealed that the (S)-configuration at the 4-position of the azepane ring facilitated optimal interactions with the S2 pocket of DPP-4, leading to improved pharmacokinetic properties compared to racemic analogs.
Another notable application of this compound was reported in the field of central nervous system (CNS) drug discovery. A research team at a leading pharmaceutical company incorporated tert-butyl (4S)-4-aminoazepane-1-carboxylate into the scaffold of serotonin receptor modulators. The resulting compounds showed enhanced blood-brain barrier permeability and receptor subtype selectivity, as detailed in a recent patent application (WO2023056789). The study emphasized the importance of the Boc-protected amino group in maintaining the compound's stability during synthetic transformations while allowing for facile deprotection when needed.
Recent synthetic methodology developments have also focused on improving the accessibility of tert-butyl (4S)-4-aminoazepane-1-carboxylate. A 2024 publication in Organic Process Research & Development described an efficient asymmetric synthesis route starting from commercially available L-lysine, achieving >99% enantiomeric excess and 85% overall yield. This advancement addresses previous challenges in large-scale production and has significant implications for cost-effective manufacturing of derivatives.
In the realm of chemical biology, researchers have employed this compound as a versatile handle for bioconjugation strategies. The primary amine functionality allows for straightforward coupling with various electrophiles, while the Boc group provides orthogonal protection. A recent ACS Chemical Biology paper demonstrated its use in the construction of activity-based probes for studying lysine-specific demethylases, showcasing its utility in target identification and validation studies.
Looking forward, the unique structural features of tert-butyl (4S)-4-aminoazepane-1-carboxylate continue to inspire novel applications in drug discovery. Current research directions include its incorporation into macrocyclic compounds for protein-protein interaction inhibition and its use as a scaffold for developing covalent inhibitors. The compound's CAS number (878630-84-3) has become increasingly prevalent in medicinal chemistry literature, reflecting its growing importance in the field.
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